molecular formula C20H19NO6S B12067211 Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside

Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside

Cat. No.: B12067211
M. Wt: 401.4 g/mol
InChI Key: HLTWBWIHWDQQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside is a biomedical compound primarily utilized in studying the interactions and functions of carbohydrates. It is commonly employed as a probe in glycobiology studies, aiding in the research of carbohydrate-binding proteins and their involvement in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside typically involves the reaction of 2-deoxy-2-phthalimido-D-glucopyranose with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioglucopyranoside moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Bases such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound.

Scientific Research Applications

Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside is widely used in scientific research, particularly in the fields of:

    Chemistry: As a probe for studying carbohydrate-binding proteins and their interactions.

    Biology: In glycobiology studies to investigate the role of carbohydrates in biological processes.

    Medicine: For research into carbohydrate-related diseases and potential therapeutic targets.

    Industry: In the development of new drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves its interaction with carbohydrate-binding proteins. The compound mimics natural carbohydrates, allowing it to bind to specific proteins and inhibit or modulate their activity. This interaction can affect various molecular pathways and cellular processes, making it a valuable tool for studying carbohydrate-protein interactions.

Comparison with Similar Compounds

Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside is unique in its structure and function compared to other similar compounds. Some similar compounds include:

  • Phenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
  • 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
  • Phenyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside
  • 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside

These compounds share similar thioglucopyranoside moieties but differ in their acetylation patterns and substituents, which can affect their reactivity and binding properties .

Properties

Molecular Formula

C20H19NO6S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C20H19NO6S/c22-10-14-16(23)17(24)15(20(27-14)28-11-6-2-1-3-7-11)21-18(25)12-8-4-5-9-13(12)19(21)26/h1-9,14-17,20,22-24H,10H2

InChI Key

HLTWBWIHWDQQFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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